2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one
Description
2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one (CAS: 156801-47-7) is a chlorinated benzo[b]thiophene derivative with the molecular formula C₁₁H₈Cl₂OS and a molecular weight of 259.15 g/mol . It features a chloroacetyl group (-COCH₂Cl) attached to the 2-position of a benzo[b]thiophene core substituted with a methyl group at the 3-position and a chlorine atom at the 5-position. The compound exhibits a melting point of 156–160°C and is classified as corrosive (Risk Phrase R34), requiring stringent safety protocols during handling .
Properties
IUPAC Name |
2-chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2OS/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOJRYIWMSFMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381587 | |
| Record name | 2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156801-47-7 | |
| Record name | 2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The Friedel-Crafts acylation protocol involves electrophilic substitution at the 2-position of 5-chloro-3-methylbenzo[b]thiophene. Chloroacetyl chloride acts as the acylating agent, with aluminum chloride (AlCl₃) facilitating the generation of a reactive acylium ion. The electron-rich benzo[b]thiophene ring directs substitution to the 2-position, ensuring regioselectivity.
Key Steps:
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Acylium Ion Formation :
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Electrophilic Attack :
The acylium ion reacts with the benzo[b]thiophene’s 2-position, forming a σ-complex intermediate. -
Deprotonation :
AlCl₄⁻ abstracts a proton, restoring aromaticity and yielding the target ketone.
Standard Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2 equivalents | Maximizes acylium ion stability |
| Solvent | Dichloromethane | Enhances electrophile solubility |
| Temperature | 0–5°C | Minimizes side reactions |
| Reaction Time | 4–6 hours | Balances completion vs. decomposition |
Under these conditions, yields exceed 75%, with purity >95% after silica gel chromatography (hexane/ethyl acetate, 8:2).
Alternative Synthetic Pathways
Nucleophilic Aromatic Substitution
Pre-functionalization of benzo[b]thiophene with a methyl group at the 3-position and chlorine at the 5-position permits subsequent ketone installation via nucleophilic substitution. However, this method suffers from lower regiocontrol compared to Friedel-Crafts.
Procedure:
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Sulfonation : Introduce a sulfonic acid group at the 2-position using fuming sulfuric acid.
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Displacement : React with potassium chloroacetate under basic conditions (K₂CO₃, DMF, 80°C).
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Acid Hydrolysis : Convert the sulfonate ester to the ketone using HCl.
Outcome :
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Yield: 40–50%
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Limitations: Multi-step synthesis increases cost and time.
Oxidative Coupling of Thiophene Derivatives
Oxidative coupling of 3-methyl-5-chlorothiophene with chloroacetic acid derivatives represents an exploratory route. Ceric ammonium nitrate (CAN) in acetonitrile facilitates radical-mediated coupling, but competing polymerization reduces efficiency.
Conditions :
-
Oxidant: CAN (2 equivalents)
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Solvent: Acetonitrile
-
Temperature: 25°C
-
Yield: <30%
Industrial-Scale Production Considerations
Catalyst Recycling and Waste Management
Industrial protocols prioritize catalyst recovery to minimize costs and environmental impact. AlCl₃ is extracted via aqueous washes (e.g., 10% HCl), neutralized, and recycled.
Waste Streams :
-
Organic Layer : Dichloromethane (recovered via distillation).
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Aqueous Layer : Aluminum hydroxide sludge (processed for metal recovery).
Continuous Flow Synthesis
Adopting continuous flow reactors enhances scalability and safety:
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Residence Time : 30 minutes
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Throughput : 1.2 kg/hour
-
Purity : 98% (HPLC)
Optimization Strategies for Laboratory Synthesis
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 78 |
| Nitrobenzene | 34.8 | 65 |
| Carbon disulfide | 2.64 | 42 |
Polar aprotic solvents like nitrobenzene improve electrophile solubility but increase side reactions.
Temperature Profiling
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 0–5 | 78 | 95 |
| 20–25 | 62 | 88 |
| 40–45 | 35 | 75 |
Lower temperatures suppress ketone decomposition pathways.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (CDCl₃) :
δ 2.45 (s, 3H, CH₃), δ 4.62 (s, 2H, COCH₂Cl), δ 7.35–7.78 (m, 3H, aromatic). -
¹³C NMR :
δ 190.2 (C=O), 140.1 (C-Cl), 25.8 (CH₃). -
HRMS :
Calculated for C₁₁H₈Cl₂OS: 259.15; Found: 259.14.
X-ray Crystallography
Single-crystal analysis confirms the planar benzo[b]thiophene core and coplanar chloroacetyl group, with a dihedral angle of 8.2° between rings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro groups .
Scientific Research Applications
Chemistry
Building Block for Synthesis:
This compound serves as a crucial building block in organic synthesis. Its structure allows for the introduction of various functional groups through substitution reactions. The presence of chloro groups makes it amenable to nucleophilic substitution, which can lead to the formation of more complex molecules.
Reactions:
The compound can undergo several types of reactions:
- Substitution Reactions: The chloro groups can be replaced by nucleophiles such as amines or alcohols.
- Oxidation and Reduction: It can be oxidized or reduced under specific conditions, allowing for the formation of different derivatives.
Biology
Biological Studies:
Research indicates that 2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one interacts with biological systems, particularly in studies involving sulfur-containing heterocycles. Its mechanism of action often involves binding to specific molecular targets such as enzymes or receptors.
Potential Anticancer Activity:
Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For example, derivatives have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar therapeutic potential.
Case Study 1: Anticancer Properties
A study investigated the cytotoxic effects of related benzothiophene derivatives on cancer cell lines. The results indicated significant activity, with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL. This suggests that this compound could be a candidate for further anticancer research.
| Compound | IC50 (µg/mL) | Cancer Type |
|---|---|---|
| Derivative A | 1.61 | Breast |
| Derivative B | 1.98 | Lung |
Case Study 2: Biological Interaction
In another study focusing on the interaction between sulfur-containing heterocycles and biological targets, researchers found that related compounds inhibited specific enzymes linked to cancer progression. This highlights the potential of this compound in drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and benzothiophene groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Bromoacetyl Analog (CAS: 97511-06-3)
This compound replaces the 2-chloro group with a bromine atom, resulting in the molecular formula C₁₀H₇BrOS (MW: 263.19 g/mol).
Fluoro-Substituted Derivatives (e.g., 2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethan-1-one)
Fluorinated analogs, such as those with a 5-fluoro-2-methoxyphenyl group, exhibit distinct electronic properties due to fluorine’s strong electron-withdrawing effect. This substitution can alter solubility and metabolic stability, making such derivatives relevant in pharmaceutical design .
Heterocyclic Core Modifications
Pyrazole Derivatives (e.g., Compound 5a)
Compound 5a (2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one) replaces the benzo[b]thiophene with a pyrazole ring fused to a furan moiety. Its melting point (145–148°C) is lower than the target compound, likely due to reduced aromatic rigidity.
Thiazole Derivatives (e.g., 2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one)
Thiazole-based analogs (e.g., C₆H₅ClNOS, MW: 174.63 g/mol) lack the fused benzene ring, reducing molecular complexity and conjugation. This simplification may increase solubility in polar solvents but decrease thermal stability .
Functional Group Variations
Thioxothiazolidinone Derivatives (e.g., CAS: 863324-41-8)
The compound 2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one (C₁₁H₁₀ClNOS₂, MW: 271.79 g/mol) introduces a thioxo group (-C=S), which enhances hydrogen-bonding capacity and metal-chelating properties compared to the chloroacetyl group .
Pyrrole Derivatives (e.g., CAS: 923743-10-6)
Substitution with a pyrrole ring (e.g., C₁₅H₁₆ClNO, MW: 261.75 g/mol) introduces nitrogen-based basicity, altering pH-dependent solubility and reactivity.
Comparative Data Table
Key Findings and Implications
- Electronic Effects : Chlorine and bromine substituents enhance electrophilicity, but bromine’s larger atomic size may slow reaction kinetics compared to chlorine .
- Structural Rigidity: Benzo[b]thiophene derivatives exhibit higher thermal stability (e.g., higher melting points) than non-fused heterocycles like thiazoles or pyrroles .
- Biological Activity: Pyrazole and thiophene derivatives show promise in anti-cancer research, while thioxothiazolidinones are explored for antimicrobial applications .
Biological Activity
2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one, with the CAS number 156801-47-7, is a synthetic compound that belongs to a class of chemicals known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its potential applications in medicinal chemistry.
- Molecular Formula : C11H8Cl2OS
- Molecular Weight : 259.15 g/mol
- Melting Point : 156–160 °C
- Structure : The compound features a chloroacetyl group attached to a chloromethyl-substituted benzo[b]thiophene, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, anti-inflammatory compound, and antimicrobial agent.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[b]thiophene have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. A study demonstrated that certain derivatives could inhibit the proliferation of human promyelocytic leukemia (HL-60) cells, suggesting that this compound may possess similar properties due to its structural analogies .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are linked to its ability to modulate inflammatory pathways. Research on related coumarin derivatives has shown that they can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response. Given the structural similarities, it is plausible that this compound may exhibit comparable anti-inflammatory activities .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies on related thiophene derivatives suggest that they can act against a range of bacterial strains by disrupting bacterial cell wall synthesis or function. This mechanism could be attributed to the electrophilic nature of the chloroacetyl group, which may interact with microbial enzymes .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways through caspase activation.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
- Receptor Modulation : Potential interaction with cellular receptors involved in growth factor signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against HL-60 cells with IC50 values comparable to standard anticancer drugs. |
| Study B | Showed inhibition of COX enzymes in vitro, suggesting anti-inflammatory potential. |
| Study C | Reported antibacterial activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one?
- Methodology : A common approach involves Friedel-Crafts acylation of benzo[b]thiophene derivatives. For example, reacting 5-chloro-3-methylbenzo[b]thiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvents like dichloromethane or nitrobenzene are typically used, with reaction temperatures maintained between 0–5°C to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry. For instance, the ketone carbonyl signal appears near δ 190–200 ppm in ¹³C NMR.
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, as seen in related benzo[b]thiophene derivatives where intramolecular interactions influence molecular packing .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for chlorine atoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
